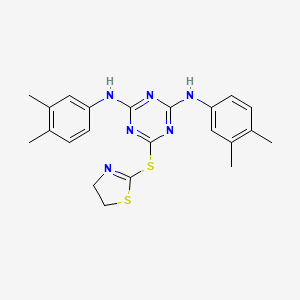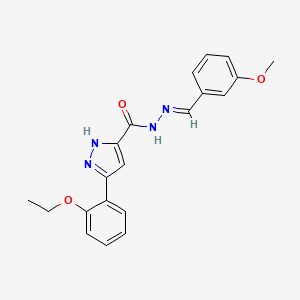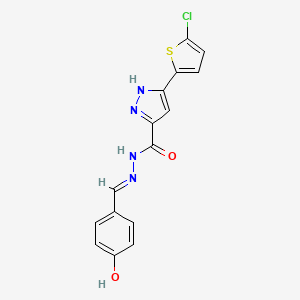![molecular formula C23H23ClN2O6 B11659629 6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11659629.png)
6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]hexanoic acid is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]hexanoic acid typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a formylation reaction, where a chlorobenzene derivative is reacted with formamide.
Amidation and Enamination: The intermediate compounds are then subjected to amidation and enamination reactions to form the prop-2-enamido linkage.
Attachment of the Hexanoic Acid Chain: Finally, the hexanoic acid chain is attached through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring and the hexanoic acid chain.
Reduction: Reduction reactions can occur at the chlorophenyl group and the enamido linkage.
Substitution: The benzodioxole ring and the chlorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alcohols and amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Signal Transduction: It can be involved in modulating signal transduction pathways in cells.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the production of other chemicals.
Pharmaceuticals: It may be employed in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring and the chlorophenyl group play crucial roles in binding to these targets, while the hexanoic acid chain influences the compound’s solubility and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-[(2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal: This compound shares the benzodioxole ring but differs in the substituents and functional groups.
1-(2H-1,3-benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl acetate: Another compound with a benzodioxole ring, but with different side chains and functional groups.
Uniqueness
6-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-chlorophenyl)formamido]prop-2-enamido]hexanoic acid is unique due to its specific combination of functional groups and structural features. The presence of the chlorophenyl group and the hexanoic acid chain distinguishes it from other benzodioxole derivatives, providing unique chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN2O6 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
6-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H23ClN2O6/c24-17-7-4-3-6-16(17)22(29)26-18(23(30)25-11-5-1-2-8-21(27)28)12-15-9-10-19-20(13-15)32-14-31-19/h3-4,6-7,9-10,12-13H,1-2,5,8,11,14H2,(H,25,30)(H,26,29)(H,27,28)/b18-12- |
InChI Key |
BNBSHIRIAPWQLF-PDGQHHTCSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCCCCC(=O)O)\NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCCCC(=O)O)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-chlorophenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11659552.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11659563.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11659566.png)
![cyclopropyl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11659577.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11659598.png)
![Tetramethyl 5',5',7'-trimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11659609.png)
![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659613.png)
![4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]phenyl morpholine-4-carboxylate](/img/structure/B11659617.png)
![ethyl 2-({[2-(4-chlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11659625.png)
![Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11659636.png)
![benzyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11659645.png)
